molecular formula C12H7F3N2O3 B1435447 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylic Acid CAS No. 912850-80-7

4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylic Acid

Cat. No. B1435447
CAS RN: 912850-80-7
M. Wt: 284.19 g/mol
InChI Key: AGACHTKPJROYAY-UHFFFAOYSA-N
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Description

“4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylic Acid” is a pyrimidine derivative . It has a molecular weight of 284.19 . The IUPAC name for this compound is 4-(4-(trifluoromethoxy)phenyl)pyrimidine-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H7F3N2O3/c13-12(14,15)20-8-3-1-7(2-4-8)9-5-6-16-10(17-9)11(18)19/h1-6H,(H,18,19) . This indicates that the compound contains 12 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 284.19 . It is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Pharmacophore Design and Kinase Inhibition

4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylic Acid is implicated in the design of pharmacophores for kinase inhibition, specifically targeting p38α MAP kinase. This kinase plays a crucial role in the release of proinflammatory cytokines. Compounds with a pyrimidine scaffold, including derivatives with a 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole, exhibit selective inhibition of p38 MAP kinase. Structural analysis and experimental data suggest that modifications at the 2 position of the pyrimidine ring, such as the introduction of a side chain, enhance both the inhibitory activity and selectivity for p38 over other kinases. This selective inhibition is key in designing drugs aimed at controlling inflammatory responses without affecting other cellular functions (Scior et al., 2011).

Anti-inflammatory and Structure-Activity Relationships of Pyrimidines

Pyrimidine derivatives, including this compound, have been reviewed for their anti-inflammatory effects. These compounds demonstrate a range of pharmacological activities, attributed to their interaction with various inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and others. The structure-activity relationship analysis of pyrimidines indicates a strong correlation between chemical modifications and their anti-inflammatory potency, providing insights for the development of new therapeutic agents with minimized toxicity (Rashid et al., 2021).

Optoelectronic Applications

The incorporation of pyrimidine rings, as found in this compound, into π-extended conjugated systems has been explored for the development of novel optoelectronic materials. These materials, including luminescent small molecules and chelate compounds, are significant for applications in electronic devices, organic light-emitting diodes (OLEDs), and other photo- and electroluminescent elements. The review highlights the potential of pyrimidine derivatives in the creation of advanced materials for optoelectronics, emphasizing the role of structural modification in enhancing electroluminescent properties and broadening the applicability of these compounds (Lipunova et al., 2018).

Optical Sensing and Biomedical Applications

Pyrimidine derivatives, like this compound, have found applications in the development of optical sensors. These compounds, due to their ability to form coordination as well as hydrogen bonds, are utilized as exquisite sensing materials. Their broad biological and medicinal applications, coupled with their sensing capabilities, make pyrimidine derivatives suitable for creating sensitive and selective probes for various ions and molecules. This versatility highlights the compound's significance beyond its pharmacological attributes, paving the way for innovative applications in biomedical engineering and diagnostics (Jindal & Kaur, 2021).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound should be handled with care, following the precautionary statements P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O3/c13-12(14,15)20-8-3-1-7(2-4-8)9-5-6-16-10(17-9)11(18)19/h1-6H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGACHTKPJROYAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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